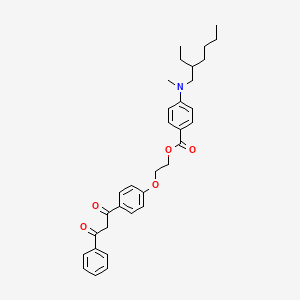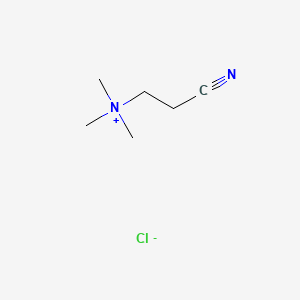
(2-Cyanoethyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C_6H_{12}ClN. It is known for its utility in various chemical reactions and industrial applications. The compound features a cyano group (-CN) attached to an ethyl chain, which is further bonded to a trimethylammonium group. This structure imparts unique chemical properties, making it valuable in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Cyanoethyl)trimethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethylamine with acrylonitrile, followed by quaternization with methyl chloride. The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium, and requires careful control of temperature and pH to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the same basic chemical reactions but is optimized for large-scale production, including the use of catalysts and automated systems to monitor and adjust reaction parameters in real-time.
Chemical Reactions Analysis
Types of Reactions: (2-Cyanoethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted amines or thiols.
Reduction: Primary amines.
Oxidation: Carboxylic acids or nitriles, depending on the extent of oxidation.
Scientific Research Applications
(2-Cyanoethyl)trimethylammonium chloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of quaternary ammonium salts and ionic liquids.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of surfactants, phase transfer catalysts, and as an antistatic agent in the textile industry.
Mechanism of Action
The mechanism by which (2-Cyanoethyl)trimethylammonium chloride exerts its effects depends on its application:
Chemical Reactions: The compound acts as a nucleophile or electrophile, facilitating various organic transformations.
Biological Systems: It can interact with biological molecules through ionic interactions, hydrogen bonding, and hydrophobic effects, altering their properties and functions.
Industrial Applications: Its quaternary ammonium structure imparts surface-active properties, making it effective in reducing static charge and enhancing solubility.
Comparison with Similar Compounds
(2-Cyanoethyl)dimethylammonium chloride: Similar structure but with two methyl groups instead of three.
(2-Cyanoethyl)triethylammonium chloride: Similar structure but with ethyl groups instead of methyl groups.
(2-Cyanoethyl)pyridinium chloride: Contains a pyridinium ring instead of the trimethylammonium group.
Uniqueness: (2-Cyanoethyl)trimethylammonium chloride is unique due to its specific combination of a cyano group and a trimethylammonium group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and molecular interactions.
Properties
CAS No. |
82317-52-0 |
|---|---|
Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2-cyanoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13N2.ClH/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XVHOPCXTNOPRIP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


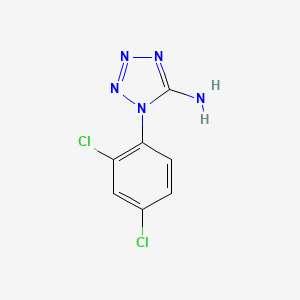
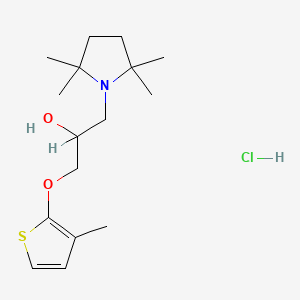
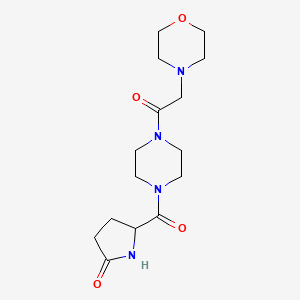
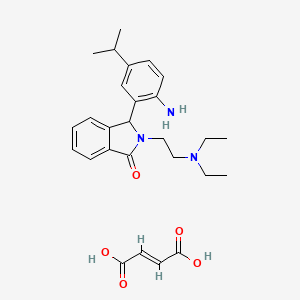


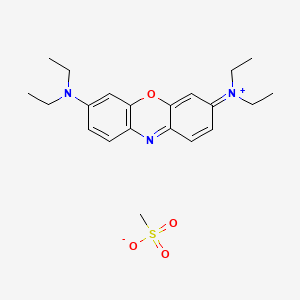
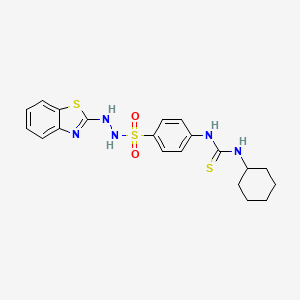
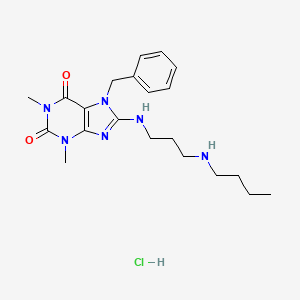
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

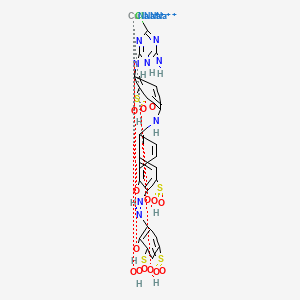
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
